Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines
Properties
IUPAC Name |
butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4/c1-5-18(3)34-29(32)26-19(4)30-24-16-22(20-10-8-7-9-11-20)17-25(31)28(24)27(26)21-12-14-23(15-13-21)33-6-2/h7-15,18,22,27,30H,5-6,16-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVLQFLCMMMBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OCC)C(=O)CC(C2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Hantzsch reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have significant biological activities .
Scientific Research Applications
Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Coumarins: Widely studied for their diverse biological properties.
Biological Activity
Butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structural features suggest possible applications in treating various diseases, including cancer and inflammatory conditions.
Chemical Structure and Properties
The compound's structure includes a quinoline core with multiple functional groups that enhance its biological activity. The IUPAC name is derived from its complex arrangement of atoms which includes:
- Molecular Formula: C30H35NO5
- Molecular Weight: 485.6 g/mol
- InChI: InChI=1S/C30H35NO5/c1-6-18(3)36-30(33)27...
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may act as an inhibitor of certain enzymes involved in disease processes. For instance:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes that are crucial for cancer cell proliferation. This inhibition can lead to reduced tumor growth.
- Receptor Modulation: It may also modulate the activity of various receptors involved in inflammatory responses and other pathological conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various quinoline derivatives, including this compound. For example:
- In vitro Studies: Several derivatives have been evaluated for their ability to inhibit cancer cell lines. The compound's structural features suggest it could exhibit similar properties.
| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| HeLa, MCF7 | 10 - 20 | Enzyme inhibition | |
| A549 | 15 - 25 | Receptor modulation |
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. Quinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in various models.
- Inhibition of Nitric Oxide Production: Studies indicate that certain derivatives can significantly reduce nitric oxide levels in lipopolysaccharide (LPS)-stimulated macrophages.
| Study | Cell Type | NO Production Inhibition (%) | Mechanism |
|---|---|---|---|
| RAW 264.7 | 70% | iNOS inhibition | |
| THP-1 Monocytes | 60% | COX-2 inhibition |
Case Studies
Several case studies have explored the biological activities associated with quinoline derivatives similar to butan-2-yl 4-(4-ethoxyphenyl)-2-methyl-5-oxo:
- Study on Quinoline Derivatives as COX Inhibitors: A study evaluated a series of quinoline derivatives for their ability to inhibit cyclooxygenase enzymes (COX). Results indicated significant anti-inflammatory effects, suggesting potential therapeutic applications for this compound in treating inflammatory diseases.
- Zebrafish Model for Toxicity Assessment: Another study utilized a zebrafish model to evaluate the toxicity and efficacy of quinoline derivatives. The findings demonstrated that certain modifications led to reduced toxicity while maintaining anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
